辛酰肼

描述

Hydrazides and their derivatives are significant in the field of chemistry due to their versatility in forming a plethora of compounds with varied applications. These compounds serve as key intermediates in the synthesis of heterocycles, coordination compounds, and for their applications in materials science.

Synthesis Analysis

Hydrazides are typically synthesized through the reaction of carboxylic acids or their derivatives with hydrazine. The synthesis process can vary depending on the specific hydrazide being produced. For instance, carbohydrazide is prepared by reacting dimethyl carbonate with hydrazine hydrate (Zhang, Zhang, & Yu, 2006).

Molecular Structure Analysis

The molecular structure of hydrazides can be determined using X-ray crystallography, revealing key aspects such as bond lengths, angles, and overall geometry. For example, the molecular structure of carbohydrazide was elucidated through single crystal X-ray diffraction (Zhang, Zhang, & Yu, 2006).

Chemical Reactions and Properties

Hydrazides undergo various chemical reactions, including cyclocondensation to form heterocyclic compounds. They are precursors in reactions leading to the construction of heterocycles such as thiadiazole, oxadiazole, and other fused heterocycles (Hosseini & Bayat, 2018).

Physical Properties Analysis

The physical properties of hydrazides, such as solubility, melting point, and boiling point, can be determined experimentally. Molecular dynamics simulations have been used to study the structures of related compounds, providing insights into their physical behaviors (MacCallum & Tieleman, 2002).

Chemical Properties Analysis

The chemical properties of hydrazides, including reactivity, stability, and their ability to form various chemical bonds and structures, are crucial for their application in synthetic chemistry. For instance, oxalyl dihydrazide exhibits polymorphism, showing multiple hydrogen-bonding opportunities, which is significant for understanding its chemical behavior (Ahn, Guo, Kariuki, & Harris, 2006).

科学研究应用

抗癌活性

辛酰肼衍生物已被合成并表征其潜在的抗癌特性。这些化合物,特别是当包含喹啉部分时,已显示出对神经母细胞瘤和乳腺腺癌细胞系的良好效果。 这些衍生物可以诱导细胞周期停滞并上调细胞周期调节蛋白,从而促进其抗癌功效 .

纳米光学和等离子体学

在纳米光学和等离子体学领域,辛酰肼可能在开发光学活性纳米结构中发挥作用。 这些结构对于在纳米尺度、化学和生物医学传感、信息和通信技术、增强型太阳能电池和照明、疾病治疗、环境修复以及许多其他应用中创建新的仪器能力至关重要 .

生物医学应用

辛酰肼连接的壳寡糖已被合成,显示出潜在的生物医学应用。 这些衍生物可能具有两亲性,使其适合于药物递送系统、组织工程学以及其他水溶性和脂质成分相互作用至关重要的医疗应用 .

环境修复

该化合物的衍生物可用于环境修复过程。 例如,它们可能参与开发可以有效地从水溶液中提取有毒物质的材料,从而有助于净化水和其他液体 .

生育研究

辛酰肼已被研究其对精子生成的影響。研究表明,它可以减轻某些化学物质引起的血液-睾丸屏障损伤,从而保护生殖健康。 这表明它在生育治疗和男性不育症管理中的潜在应用 .

材料科学

在材料科学中,辛酰肼可用于改变聚合物的性能。 例如,它已被用于将壳寡糖与无水-d-甘露呋喃糖连接,从而产生具有潜在的高级应用的新的材料,包括制药和化妆品 .

安全和危害

未来方向

Relevant Papers

There are several papers that could be relevant to Octanohydrazide, although they may not specifically mention this compound. For instance, one paper discusses the future directions of metal-organic frameworks , another paper provides a perspective on lignin oxidation , and another discusses the future directions of chemical theory and computation . These papers could provide valuable context and background information for understanding Octanohydrazide and its potential applications.

作用机制

Target of Action

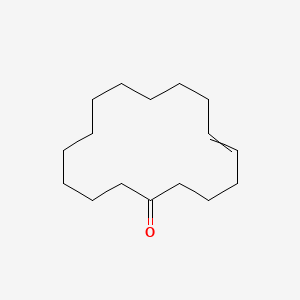

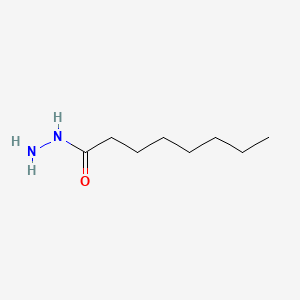

Octanehydrazide, also known as Octanoic hydrazide or Octanohydrazide, is a chemical compound with the molecular formula C8H18N2O The primary targets of this compound are currently not well-documented in the literature

Mode of Action

It is hypothesized that, like other hydrazones, it may have unique biological actions and excellent coordination ability . .

Biochemical Pathways

The specific biochemical pathways affected by octanehydrazide are currently unknown. Hydrazones, in general, have been found to play a role in various biological processes . .

Pharmacokinetics

Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body These properties are crucial in determining the bioavailability of a compound

Result of Action

Some studies suggest that hydrazones can have significant effects at the cellular level . .

Action Environment

Factors such as pH, temperature, and the presence of other molecules can significantly influence the action of a compound

属性

IUPAC Name |

octanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-2-3-4-5-6-7-8(11)10-9/h2-7,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUZVGRNTPFTKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064218 | |

| Record name | Octanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6304-39-8 | |

| Record name | Octanoic hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6304-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic acid hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid hydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid hydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid, hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octanohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octanoic acid hydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ7QGY5XUT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential antiviral applications of Octanoic hydrazide?

A1: Research suggests that Octanoic hydrazide demonstrates potential in removing viral contaminants from biological products. Studies have shown its efficacy in removing Hepatitis B virus (HBV) [] and non-A, non-B hepatitis virus (NANB) [] from factor IX concentrates. This purification is achieved through a chromatographic process using Octanoic hydrazide-Sepharose 4B as a stationary phase. While the exact mechanism of viral removal is not fully elucidated in the provided abstracts, it likely involves hydrophobic interactions between the virus particles and Octanoic hydrazide. This application highlights the potential of Octanoic hydrazide in enhancing the safety of blood products.

Q2: How can Octanoic hydrazide be used to modify biomolecules?

A2: Octanoic hydrazide can be used to functionalize the reducing end of chitooligosaccharides, specifically those containing a 2,5-anhydro-d-mannofuranose unit (COSamf) []. This reaction, facilitated by reductive amination in the presence of NaBH3CN, yields a novel derivative with potential amphiphilic properties. This modification strategy opens avenues for creating new biomaterials with tailored properties.

Q3: What are the structural characteristics of Octanoic hydrazide?

A3: While the provided abstracts do not explicitly detail the molecular formula, weight, or spectroscopic data of Octanoic hydrazide, its chemical structure can be inferred from its name and applications. As an alkyl hydrazide, it consists of an eight-carbon chain (octyl group) attached to a hydrazide functional group (–CONHNH2). This structure suggests potential amphiphilic properties, with the hydrophobic octyl chain and the polar hydrazide group.

Q4: Are there any studies exploring the potential toxicity of Octanoic hydrazide?

A4: While the provided research highlights the use of Octanoic hydrazide in purifying biological products, none of the abstracts directly address its toxicity profile [, , ]. Further research is needed to thoroughly evaluate the safety and potential adverse effects of Octanoic hydrazide, particularly when used in applications involving human exposure.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3,6-Bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B1217014.png)